molecular formula C24H20ClNO5 B4778378 (4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

Cat. No.: B4778378
M. Wt: 437.9 g/mol
InChI Key: QBFANGLTCGKSHA-HMMYKYKNSA-N
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Description

(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-hydroxybenzaldehyde, 4-methylphenol, and furan-2-carboxylic acid. The synthesis may involve the following steps:

    Etherification: The reaction of 5-chloro-2-hydroxybenzaldehyde with 3-(4-methylphenoxy)propyl bromide in the presence of a base to form the ether intermediate.

    Condensation: The condensation of the ether intermediate with furan-2-carboxylic acid to form the oxazole ring.

    Cyclization: The cyclization of the intermediate to form the final oxazole derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one include other oxazole derivatives, such as:

  • 4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methyl

Properties

IUPAC Name

(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO5/c1-16-5-8-19(9-6-16)28-12-3-13-29-21-10-7-18(25)14-17(21)15-20-24(27)31-23(26-20)22-4-2-11-30-22/h2,4-11,14-15H,3,12-13H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFANGLTCGKSHA-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)C=C3C(=O)OC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)Cl)/C=C/3\C(=O)OC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 4
(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 5
(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one
Reactant of Route 6
(4E)-4-[[5-chloro-2-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-2-(furan-2-yl)-1,3-oxazol-5-one

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